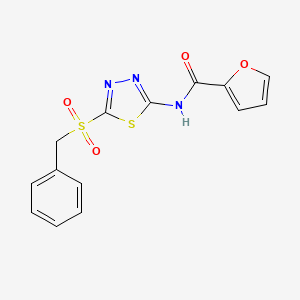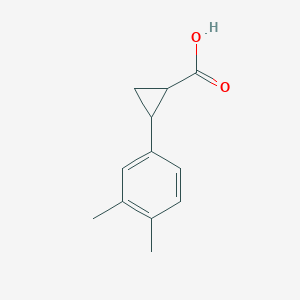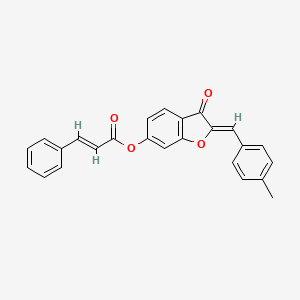
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a benzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-furoic acid with furfurylamine to form furan-2-carboxamide derivatives . The thiadiazole ring is often introduced via cyclization reactions involving thiosemicarbazide and appropriate reagents .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to accelerate the reaction between 2-furoic acid, furfurylamine, and benzylsulfonyl chloride in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . This approach offers advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzylsulfonyl group can be reduced to form benzylthio derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
Major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, benzylthio derivatives, and substituted thiadiazole compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial activity against gram-positive and gram-negative bacteria.
Medicine: It has shown potential as an anticancer agent by inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors involved in cellular processes . For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-carboxamide derivatives such as:
- 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H11N3O4S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O4S2/c18-12(11-7-4-8-21-11)15-13-16-17-14(22-13)23(19,20)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) |
InChI Key |
BEECZFVWYNTTII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12217340.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12217346.png)
![2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12217348.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine](/img/structure/B12217349.png)
![3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12217354.png)
![4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12217356.png)
![1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12217358.png)

![5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B12217366.png)
![Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride](/img/structure/B12217372.png)

![4-[3-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12217383.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole](/img/structure/B12217396.png)
